Tripropindan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tripropindan is a chemical compound with the molecular formula C18H26O. It is also known by its IUPAC name, 1-(6-Isopropyl-1,1,4-trimethyl-2,3-dihydro-1H-inden-5-yl)-1-propanone . This compound is notable for its unique structure, which includes an indanone core substituted with isopropyl and methyl groups.
Preparation Methods
The synthesis of Tripropindan typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the indanone core.
Reaction Conditions: The indanone is subjected to alkylation reactions to introduce the isopropyl and methyl groups.
Industrial Production: In industrial settings, the synthesis is scaled up using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Tripropindan undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the isopropyl and methyl groups.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Scientific Research Applications
Tripropindan has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: This compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Tripropindan involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and inflammatory responses .
Comparison with Similar Compounds
Tripropindan can be compared with other similar compounds, such as:
Indanone Derivatives: These compounds share the indanone core but differ in their substituents, leading to variations in their chemical and biological properties.
Ketones: Similar to other ketones, this compound undergoes typical ketone reactions but has unique reactivity due to its specific structure.
Properties
CAS No. |
6682-77-5 |
---|---|
Molecular Formula |
C18H26O |
Molecular Weight |
258.4 g/mol |
IUPAC Name |
1-(1,1,4-trimethyl-6-propan-2-yl-2,3-dihydroinden-5-yl)propan-1-one |
InChI |
InChI=1S/C18H26O/c1-7-16(19)17-12(4)13-8-9-18(5,6)15(13)10-14(17)11(2)3/h10-11H,7-9H2,1-6H3 |
InChI Key |
IHSBKMBNDURWAT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C2=C(C=C1C(C)C)C(CC2)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.